3-Méthylisoxazol-4-amine

Vue d'ensemble

Description

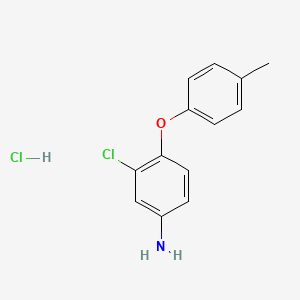

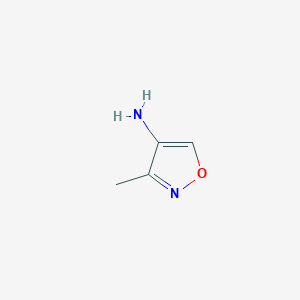

3-Methylisoxazol-4-amine is a heterocyclic organic compound . It has a molecular formula of C4H6N2O and a molecular weight of 98.1 g/mol .

Synthesis Analysis

The synthesis of isoxazole derivatives, including 3-Methylisoxazol-4-amine, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . An improved protocol for the synthesis of isoxazolone derivatives involves the L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux .Molecular Structure Analysis

The molecular structure of 3-Methylisoxazol-4-amine can be viewed using Java or Javascript . It is a five-membered heterocyclic moiety .Chemical Reactions Analysis

3-Methylisoxazol-5-amine has been used in heterocyclizations with aromatic aldehydes, pyruvic acid, and its derivatives .Physical And Chemical Properties Analysis

3-Methylisoxazol-4-amine has a molecular formula of C4H6N2O and a molecular weight of 98.1 g/mol . It is a heterocyclic organic compound .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la « 3-Méthylisoxazol-4-amine », en mettant l'accent sur six applications uniques. Chaque domaine est présenté dans une section distincte et détaillée avec un titre clair et descriptif.

Recherche pharmaceutique

La this compound a plusieurs applications dans les industries pharmaceutiques, notamment des activités antimicrobiennes, antitumorales, anticancéreuses, antifongiques et antibactériennes. Elle est utilisée dans la synthèse de nouveaux composés selon des approches de chimie verte .

Synthèse chimique

Ce composé est utilisé dans la synthèse de divers composés hétérocycliques, tels que les furanones, les pyrrolones et les naphto[1,2-e][1,3]oxazines. Ces synthèses impliquent souvent des réactions à plusieurs composants et peuvent conduire à des composés ayant des applications potentielles, telles que l'activité larvicide contre les moustiques .

Science environnementale

En science environnementale, la this compound est un intermédiaire dans le processus de biodégradation de certains produits pharmaceutiques, tels que le sulfaméthoxazole, par des bactéries telles que Pseudomonas psychrophila .

Mécanisme D'action

Mode of Action

Isoxazole derivatives, however, are known to interact with their targets in a variety of ways, often resulting in significant biological effects .

Biochemical Pathways

Isoxazole derivatives are known to have a wide range of biological effects, suggesting they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been reported to have a wide range of biological effects, including anti-inflammatory, immunosuppressive, and potential mosquito larvicidal activity .

Safety and Hazards

Orientations Futures

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of significant importance . Therefore, it is imperative to develop new eco-friendly synthetic strategies for isoxazole synthesis, including 3-Methylisoxazol-4-amine .

Analyse Biochimique

Biochemical Properties

3-Methylisoxazol-4-amine plays a crucial role in biochemical reactions, particularly in the synthesis of other biologically active compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, such as pyruvic acid derivatives . These interactions often involve the amino group of 3-Methylisoxazol-4-amine, which can participate in nucleophilic reactions, leading to the formation of new chemical bonds and the synthesis of complex molecules.

Cellular Effects

The effects of 3-Methylisoxazol-4-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of 3-Methylisoxazol-4-amine have shown cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent . Additionally, it can modulate immune functions by affecting the proliferation and activity of immune cells . These effects are mediated through its interactions with cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 3-Methylisoxazol-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been reported to participate in cycloaddition reactions, forming new chemical bonds and influencing the structure and function of target molecules . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylisoxazol-4-amine can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylisoxazol-4-amine can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 3-Methylisoxazol-4-amine can also result in changes in cellular behavior, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Methylisoxazol-4-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as immune modulation and anticancer activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

3-Methylisoxazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 3-Methylisoxazol-4-amine.

Transport and Distribution

Within cells and tissues, 3-Methylisoxazol-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence its localization and concentration within different cellular compartments, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of 3-Methylisoxazol-4-amine is an important factor that determines its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWDJRGXLVJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549980 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354795-62-3 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)